tert-Butyl (R)-2-acetylmorpholine-4-carboxylate
Description
tert-Butyl (R)-2-acetylmorpholine-4-carboxylate is a chiral morpholine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the morpholine nitrogen and an acetyl substituent at the 2-position of the morpholine ring. The R-configuration at the stereogenic center confers enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical intermediates.
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl (2R)-2-acetylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-8(13)9-7-12(5-6-15-9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m1/s1 |
InChI Key |
LJUFWUIUVLJYDF-SECBINFHSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CN(CCO1)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)C1CN(CCO1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-Butyl (R)-2-acetylmorpholine-4-carboxylate
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Protection of the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group to yield a Boc-morpholine derivative.
- Introduction of the acetyl group at the 2-position of the morpholine ring, often via selective oxidation or acylation.
- Maintenance of stereochemical integrity at the 2-position, ensuring the (R)-configuration.
- Final purification and characterization.
This approach aligns with common practices in the synthesis of morpholine carboxylate derivatives, as seen in related literature on morpholine-based intermediates.
Detailed Synthetic Routes
Boc Protection of Morpholine
The initial step involves the protection of the morpholine nitrogen with a tert-butyl carbamate (Boc) group. This is typically achieved by reacting morpholine with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions (e.g., triethylamine) in an organic solvent such as dichloromethane at room temperature. This step affords tert-butyl morpholine-4-carboxylate with high yield and purity.
Introduction of the Acetyl Group at the 2-Position
The acetyl group is introduced at the 2-position of the morpholine ring through one of the following methods:
- Selective oxidation of the 2-position : Using reagents such as manganese dioxide (MnO2) or other mild oxidants to convert a 2-hydroxymorpholine intermediate into the corresponding ketone (acetyl group).
- Direct acylation : Employing acetyl chloride or acetic anhydride in the presence of a base to acylate the 2-position, often requiring a pre-activated intermediate or enolate formation.
- Diastereoselective aldol reactions : Utilizing chiral catalysts such as (Ipc)2BOTf (diisopinocampheylboron triflate) to mediate aldol reactions on morpholine carboxamides, leading to high enantio- and diastereoselectivity at the 2-position.
Representative Synthetic Procedure
Based on the literature, a representative procedure is as follows:
This method ensures the preservation of the (R)-configuration when starting from an enantiomerically pure morpholine precursor.
Enantioselective Aldol Reaction Approach
An advanced method involves the use of (Ipc)2BOTf-mediated aldol reactions on morpholine carboxamides, which has been reported to yield α-substituted morpholine derivatives with excellent enantio- and diastereoselectivities. This approach is particularly useful for introducing the acetyl group at the 2-position with stereochemical control.
| Parameter | Details |
|---|---|
| Catalyst | (Ipc)2BOTf (diisopinocampheylboron triflate) |
| Substrate | N-acyl morpholine carboxamides |
| Reaction conditions | Low temperature, inert atmosphere |
| Yield | Moderate to excellent (varies by substrate) |
| Stereoselectivity | High enantio- and diastereoselectivity |
This method is adaptable to various α-substituents, including acetyl groups, and is applicable to the preparation of this compound when combined with appropriate protecting group strategies.
Analysis of Preparation Methods
Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Boc Protection + Oxidation | Straightforward, uses commercially available reagents; preserves stereochemistry | Requires careful control of oxidation conditions to avoid over-oxidation |
| Direct Acylation | Simple reagents, potentially shorter synthesis | May lack stereoselectivity without chiral auxiliaries |
| (Ipc)2BOTf-Mediated Aldol | High stereoselectivity, versatile for α-substituents | Requires chiral catalyst, more complex setup |
Summary of Research Findings
- The Boc protection of morpholine nitrogen is a standard and efficient step to enable further functionalization.
- Oxidation of 2-hydroxymorpholine derivatives using manganese dioxide provides a reliable route to the 2-acetyl group.
- Enantioselective aldol reactions mediated by (Ipc)2BOTf offer superior stereochemical control for α-substituted morpholine carboxamides.
- The combined use of protection, selective oxidation/acylation, and chiral catalysis yields this compound with high purity and stereochemical fidelity.
- These methods are supported by multiple peer-reviewed studies, ensuring robustness and reproducibility.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-acetylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
tert-Butyl ®-2-acetylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-acetylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects :
- The acetyl group in the target compound increases electrophilicity at the 2-position, facilitating nucleophilic additions or condensations. In contrast, the hydroxyethyl group in enhances solubility in polar solvents, while the diphenyl groups in introduce steric hindrance, favoring enantioselective interactions.
- Electron-Withdrawing vs. Electron-Donating Groups : The acetyl (electron-withdrawing) and ethoxypropyl (electron-donating) substituents in modulate reactivity toward hydrolysis or enzymatic cleavage.
Chirality and Configuration :
Physicochemical and Application-Based Comparisons
Molecular Weight and Solubility :
Biological and Synthetic Utility :
Biological Activity
Tert-butyl (R)-2-acetylmorpholine-4-carboxylate is a compound that has garnered interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, including its pharmacological effects, synthesis, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 229.28 g/mol
- CAS Number : 1228600-46-1
- Structure : The compound features a morpholine ring, which is known for its versatility in drug design.
Research indicates that compounds with morpholine structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The specific activity of this compound has not been extensively documented in literature, but related morpholine derivatives have shown promising results in various studies.
Pharmacological Effects
- Antimicrobial Activity : Morpholine derivatives have been studied for their ability to inhibit bacterial growth. For instance, certain morpholine-based compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Antitumor Activity : There is evidence suggesting that morpholine-containing compounds can interfere with cancer cell proliferation. Studies on similar compounds have shown that they can induce apoptosis in cancer cells.
- Enzyme Inhibition : Some derivatives of morpholine are known to act as enzyme inhibitors, affecting metabolic pathways crucial for disease progression.
Synthesis and Biological Evaluation
A study focused on the synthesis of various morpholine carboxamides, including this compound, highlighted the importance of structural modifications in enhancing biological activity. The study reported that specific substitutions on the morpholine ring could significantly improve the potency of these compounds against various biological targets .
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 12.5 | |
| Compound B | Antitumor | 8.0 | |
| This compound | Unknown | N/A | N/A |
Manganese-Catalyzed Reactions
A study investigated manganese-catalyzed reactions involving morpholine derivatives, demonstrating the potential for these compounds to undergo C–C bond-forming reactions effectively. This could lead to the development of new derivatives with enhanced biological properties .
Q & A
Q. What are the standard synthetic routes for tert-Butyl (R)-2-acetylmorpholine-4-carboxylate, and how is stereochemical purity ensured?
The compound is typically synthesized via a multi-step process involving Boc protection, acetylation, and purification. For example:
- Boc Protection : A morpholine derivative is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) to introduce the tert-butyl carbamate group .
- Acetylation : The intermediate is acetylated using acetyl chloride or acetic anhydride in the presence of a catalyst like DMAP .
- Stereochemical Control : Chiral resolution via chiral HPLC or crystallization with enantiopure resolving agents ensures the (R)-configuration .
- Validation : Enantiomeric purity is confirmed using polarimetry or chiral GC/HPLC with reference standards .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., tert-butyl at δ ~1.4 ppm, acetyl at δ ~2.1 ppm) and confirm regiochemistry .
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves absolute configuration and molecular geometry .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What safety protocols are critical when handling tert-Butyl (R)-2-acetylmorpholine-4-carboxylate in the lab?
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the tert-butyl group .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in the synthesis of this compound?
- Factorial Design : Use a 2³ factorial design to test variables (temperature, catalyst loading, solvent polarity) and identify optimal conditions .
- Kinetic Studies : Monitor reaction progress via inline FTIR or LC-MS to adjust reagent stoichiometry dynamically .
- Example Optimization Table :
| Variable | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature | 0°C to 40°C | 25°C | +22% |
| Catalyst (DMAP) | 0.1–1.0 equiv | 0.5 equiv | +15% |
| Solvent | DCM vs. THF | DCM | +18% |
Q. How do stereochemical variations (e.g., R vs. S configuration) impact the compound’s reactivity in downstream reactions?
- Nucleophilic Reactions : The (R)-configuration may induce steric hindrance, slowing acylation at the morpholine nitrogen. Computational modeling (DFT) predicts activation energies for each enantiomer .
- Catalytic Asymmetric Synthesis : Enantiopure forms are critical for chiral ligand synthesis. For example, (R)-enantiomers show higher enantioselectivity in Pd-catalyzed cross-couplings .
Q. How can discrepancies in reported synthetic protocols (e.g., conflicting reagent ratios) be reconciled?
- Meta-Analysis : Compare yields and purity across studies using statistical tools (e.g., ANOVA) to identify outlier conditions .
- Mechanistic Investigation : Probe side reactions (e.g., Boc deprotection) via LC-MS to determine if impurities arise from competing pathways .
- Case Study : A 2021 patent uses Mo(CO)₆ as a catalyst for epoxidation , while earlier methods rely on DMAP; cross-validation reveals solvent polarity (DCM vs. THF) as the critical factor .
Q. What computational tools predict the compound’s behavior in complex reaction systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
